molecular formula C10H14O2 B8251294 5-Norbornene-2-carboxylic acid ethyl ester

5-Norbornene-2-carboxylic acid ethyl ester

Cat. No.: B8251294
M. Wt: 166.22 g/mol
InChI Key: FCCGTJAGEHZPBF-ZQTLJVIJSA-N
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Description

5-Norbornene-2-carboxylic acid ethyl ester: is an organic compound derived from norbornene, a bicyclic hydrocarbon. This compound is characterized by its unique structure, which includes a norbornene ring system with an ethyl ester functional group attached to the second carbon atom. It is commonly used in organic synthesis and polymer chemistry due to its reactivity and ability to undergo various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Norbornene-2-carboxylic acid ethyl ester typically involves a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile, followed by esterification. The Diels-Alder reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction usually results in a mixture of endo and exo isomers, which can be separated and purified using chromatographic techniques .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale Diels-Alder reactions followed by esterification. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 5-Norbornene-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Norbornene-2-carboxylic acid ethyl ester in chemical reactions involves the reactivity of the norbornene ring and the ester functional group. The norbornene ring can undergo ring-opening reactions, while the ester group can participate in nucleophilic substitution and reduction reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

  • 5-Norbornene-2-carboxylic acid methyl ester
  • 5-Norbornene-2-carboxylic acid
  • 5-Norbornene-2-methanol
  • 5-Norbornene-2-acetic acid succinimidyl ester

Comparison: 5-Norbornene-2-carboxylic acid ethyl ester is unique due to its ethyl ester functional group, which imparts different reactivity and solubility properties compared to its methyl ester or acid counterparts. The ethyl ester group provides a balance between hydrophobicity and reactivity, making it suitable for various applications in polymer chemistry and organic synthesis .

Properties

IUPAC Name

ethyl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-2-12-10(11)9-6-7-3-4-8(9)5-7/h3-4,7-9H,2,5-6H2,1H3/t7-,8+,9?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCGTJAGEHZPBF-ZQTLJVIJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2CC1C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1C[C@@H]2C[C@H]1C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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